molecular formula C24H21FN4O3 B2507957 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone CAS No. 1706005-62-0

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

Cat. No. B2507957
CAS RN: 1706005-62-0
M. Wt: 432.455
InChI Key: CSYWYWVMFTUYQS-UHFFFAOYSA-N
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Description

The compound of interest, "(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone," is a complex molecule that likely exhibits a range of biological activities due to its structural features. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied, which can give insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include click chemistry approaches, Michael addition, and cycloaddition reactions. For instance, a similar compound with a piperidine and oxadiazole moiety was synthesized using a click chemistry approach starting from an azido precursor . Another compound with a quinolinone core was synthesized through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . These methods suggest that the compound of interest could also be synthesized through similar strategies, potentially involving the formation of the oxadiazole ring followed by the attachment of the piperidine and quinolinone fragments.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray crystallography . The crystal structures reveal intermolecular interactions that can influence the stability and packing of the molecules. For example, X-ray study of a related quinolinone derivative confirmed interactions such as C-H⋯O and C-H⋯C, which could also be present in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be studied through computational methods like density functional theory (DFT), which provides insights into the electronic structure and potential reaction sites. For example, local reactivity descriptors calculated for a related quinolinone derivative indicated chemically reactive sites within the molecule . These descriptors could be used to predict how the compound of interest might undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. Thermal stability is often analyzed using techniques like TGA and DSC . Theoretical calculations can predict properties such as hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which are compared with experimental data for validation . Additionally, the electronic absorption spectrum can be predicted and matched with experimental results to understand the optical properties of the compound .

Scientific Research Applications

1. Structural Analysis and Interaction Studies

The structural analysis of related compounds, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has revealed intricate details about molecular conformations and stability. Studies have shown that specific conformations and intermolecular hydrogen bonds play a crucial role in the stability of such molecules. This kind of structural insight is crucial for understanding the compound's interaction with biological systems and for the development of potential drugs (Prasad et al., 2018).

2. Crystal Packing and Non-covalent Interactions

Research has emphasized the significance of crystal packing and non-covalent interactions, such as lone pair-π interactions and halogen bonding, in stabilizing the structure of 1,2,4-oxadiazole derivatives. These interactions are not only pivotal in determining the molecular conformation but also play a significant role in the biological activity of the compounds (Sharma et al., 2019).

3. Biological Activities and Synthesis Techniques

Derivatives of similar structures have been synthesized and evaluated for their biological activities. For instance, compounds derived from norfloxacin, a fluoroquinolone antibiotic, have shown significant antimicrobial activities, indicating the potential of such compounds in developing new therapeutic agents (Menteşe et al., 2013). Moreover, synthesis techniques, like microwave-assisted synthesis, have been employed to enhance the efficiency of the production process of such complex molecules.

4. Antitumor Activity

Certain compounds structurally similar to the one have displayed distinct antitumor activities, showing inhibition on the proliferation of various cancer cell lines. This highlights the potential of such compounds in cancer research and drug development (Tang & Fu, 2018).

5. Radiosynthesis and Imaging Applications

Compounds with related structures have been utilized in the radiosynthesis of potential PET (Positron Emission Tomography) agents. This indicates the relevance of such compounds in diagnostic imaging and potentially in tracking the efficacy of therapeutic interventions in various diseases (Wang et al., 2014).

properties

IUPAC Name

4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c25-19-9-3-1-8-17(19)23-27-22(32-28-23)12-15-6-5-11-29(14-15)24(31)18-13-21(30)26-20-10-4-2-7-16(18)20/h1-4,7-10,13,15H,5-6,11-12,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYWYWVMFTUYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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